molecular formula C10H19NO3 B13524245 Ethyl 3-(piperidin-4-yloxy)propanoate

Ethyl 3-(piperidin-4-yloxy)propanoate

Cat. No.: B13524245
M. Wt: 201.26 g/mol
InChI Key: FEOQBVSWSUKRBD-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-4-yloxy)propanoate is a piperidine-based chemical building block of interest in medicinal chemistry and drug discovery research. Piperidine derivatives are fundamental scaffolds found in a wide range of bioactive molecules and are frequently investigated for their potential as therapeutics. For instance, structurally related compounds, such as those featuring a piperidine ring, are key intermediates in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation . Similar compounds are also explored in patent literature for various pharmacological activities . As a versatile synthetic intermediate, this compound can be utilized by researchers to develop novel small molecule inhibitors or modulators for various biological targets. It is supplied as a high-purity material suitable for laboratory-scale synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 3-piperidin-4-yloxypropanoate

InChI

InChI=1S/C10H19NO3/c1-2-13-10(12)5-8-14-9-3-6-11-7-4-9/h9,11H,2-8H2,1H3

InChI Key

FEOQBVSWSUKRBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1CCNCC1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

The most common and reliable synthetic route to this compound involves nucleophilic substitution, where the nucleophile is the 4-hydroxypiperidine and the electrophile is an ethyl halo-substituted propanoate derivative.

  • Reaction Scheme:

    Piperidin-4-ol + Ethyl 3-bromopropanoate → this compound

  • Typical Conditions:

    • Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to deprotonate the piperidin-4-ol and generate the alkoxide nucleophile.
    • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Temperature: Ambient to moderate heating (room temperature to 60 °C).
    • Reaction Time: 6–12 hours depending on conditions.
    • Stoichiometry: Slight excess of alkyl halide to drive the reaction to completion.
  • Yield and Purity:

    Yields range from 50% to 83% depending on reaction optimization, with purity typically exceeding 95% after purification by column chromatography or recrystallization.

  • Mechanistic Insight:

    The reaction proceeds via an SN2 mechanism, where the nucleophilic oxygen of the piperidin-4-ol attacks the electrophilic carbon of the alkyl bromide, displacing bromide and forming the ether linkage.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the reaction efficiency of the nucleophilic substitution, offering reduced reaction times and improved yields.

  • Advantages:

    • Reaction time reduction from typical 12 hours to about 2 hours.
    • Yield improvement by approximately 15% compared to conventional heating.
    • Enhanced reproducibility and cleaner reaction profiles.
  • Typical Parameters:

    • Microwave power: Adjusted to maintain reaction temperature around 60–80 °C.
    • Solvent: DMF or other polar aprotic solvents compatible with microwave heating.
    • Base: Sodium carbonate or potassium carbonate.
    • Reaction monitoring by TLC or HPLC to determine completion.

Esterification Route (Less Common for This Compound)

An alternative but less direct approach involves the formation of the propanoate ester after the ether linkage is established. This method is less favored due to additional steps and lower overall efficiency.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Base Na₂CO₃ or K₂CO₃ (1.1 eq.) Ensures deprotonation of piperidin-4-ol
Solvent DMF, THF Polar aprotic solvents favor SN2 mechanism
Temperature 25–60 °C Higher temperatures increase rate but may cause side reactions
Reaction Time 6–12 hours (conventional) Microwave reduces to ~2 hours
Molar Ratio Piperidin-4-ol : Ethyl bromoester = 1:1.1 Slight excess of alkyl halide improves yield
Purification Method Column chromatography, recrystallization Achieves purity >95%

Analytical Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperidin-4-yloxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(piperidin-4-yloxy)propanoic acid and ethanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 3-(piperidin-4-yloxy)propanoic acid and ethanol.

    Reduction: 3-(piperidin-4-yloxy)propanol.

    Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

Ethyl 3-(piperidin-4-yloxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which ethyl 3-(piperidin-4-yloxy)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as neurotransmitter receptors, modulating their activity. The piperidine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to receptor sites and influence signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 3-(piperidin-4-yloxy)propanoate (inferred properties) with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP Key Features Applications References
This compound* C10H19NO3 201.27 ~260 (estimated) 1.2 Oxygen linker, polar Pharmaceutical intermediates
Ethyl 3-(piperidin-4-yl)propanoate C10H19NO2 185.26 251.83 1.66 Direct piperidine-propanoate linkage Medicinal chemistry, CNS agents
Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate C17H23NO3 297.37 ~2.8 Benzyl group, ketone substituent Organic synthesis
Ethyl 3-(methylthio)propanoate C6H12O2S 148.22 1.5 Thioether group Flavor/fragrance (pineapple aroma)
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate C10H13N3O3S2 311.36 0.98 Thiazolidinone ring, bioactivity Antibacterial/antifungal agents

*Inferred properties based on structural analogs.

Key Observations:
  • Polarity and Solubility: The oxygen linker in this compound likely reduces LogP compared to Ethyl 3-(piperidin-4-yl)propanoate (1.2 vs. 1.66), enhancing aqueous solubility .
  • Biological Activity: Substituents like thiazolidinone () or benzyl groups () significantly alter bioactivity. For example, the thiazolidinone derivative exhibits antibacterial properties, whereas the benzyl-ketone analog may serve as a synthetic intermediate .
  • Applications: Piperidine-propanoate derivatives are predominantly used in pharmaceuticals, while esters like Ethyl 3-(methylthio)propanoate are key aroma compounds in food science .

Q & A

Q. What is the standard synthetic route for Ethyl 3-(piperidin-4-yloxy)propanoate, and what catalysts are typically employed?

The compound is synthesized via esterification of 3-(piperidin-4-yloxy)propanoic acid with ethanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid are common catalysts, with reactions typically conducted at reflux temperatures. Yield optimization often involves controlling stoichiometric ratios (e.g., ethanol excess) and reaction times (6–12 hours). Post-synthesis purification is achieved via column chromatography or recrystallization .

Q. How can the structural integrity of this compound be validated post-synthesis?

Key techniques include:

  • NMR spectroscopy : Confirmation of the ester group (δ ~4.1 ppm for the ethyl CH₂ and δ ~1.2 ppm for the CH₃) and piperidine ring protons (δ ~2.5–3.5 ppm).
  • Mass spectrometry : Molecular ion peak matching the molecular formula (C₁₀H₁₉NO₃) and fragmentation patterns consistent with the ester and piperidine moieties.
  • IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and ether C-O (~1100 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate for:

  • Drug discovery : Functionalization of the piperidine ring for targeting receptors (e.g., GPCRs, serotonin receptors).
  • Prodrug development : Ester hydrolysis in vivo can release active carboxylic acid derivatives.
  • SAR studies : Modifications to the propanoate chain or piperidine substituents to optimize pharmacokinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Advanced strategies include:

  • Catalyst screening : Testing alternatives to sulfuric acid (e.g., Amberlyst-15 or enzymatic catalysts) to reduce side reactions.
  • Solvent optimization : Using polar aprotic solvents (e.g., THF or DMF) to enhance reaction kinetics.
  • In-line monitoring : Employing techniques like FTIR or HPLC to track esterification progress and minimize over-reaction .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Challenges include:

  • Matrix interference : Co-eluting metabolites or proteins in plasma.
  • Low volatility : Complicating GC-MS analysis. Solutions:
  • LC-MS/MS : Using reverse-phase columns (C18) with mobile phases (e.g., acetonitrile/0.1% formic acid) for separation.
  • Derivatization : Introducing fluorescent tags (e.g., dansyl chloride) for enhanced detection sensitivity .

Q. What mechanistic insights exist regarding the biological activity of this compound derivatives?

Studies suggest:

  • Enzyme inhibition : Piperidine derivatives may act as cholinesterase inhibitors (e.g., acetylcholinesterase) via π-π stacking or hydrogen bonding.
  • Receptor modulation : The propanoate chain’s flexibility allows docking into hydrophobic pockets of GPCRs. Computational methods (e.g., molecular docking or MD simulations) are critical for elucidating binding modes .

Methodological Recommendations

  • Stereochemical analysis : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers if asymmetric synthesis is attempted.
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to assess hydrolytic susceptibility of the ester group.
  • Toxicity screening : Prioritize in vitro assays (e.g., Ames test, hepatocyte viability) before in vivo studies .

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